2-(2,3-Difluorophenyl)pyrrolidine

Physicochemical profiling Lipophilicity CNS drug design

2-(2,3-Difluorophenyl)pyrrolidine (CAS 1249722-04-0) is a chiral, sp³-rich pyrrolidine scaffold bearing a 2,3-difluorinated phenyl ring, with a molecular formula of C₁₀H₁₁F₂N, a molecular weight of 183.20 g/mol, and a computed LogP of 1.79. It is commercially available as a racemate and as resolved (R)- and (S)-enantiomers (e.g., CAS 1228570-01-1 and 1217739-28-0) at purities typically ≥95–98%.

Molecular Formula C10H11F2N
Molecular Weight 183.202
CAS No. 1249722-04-0
Cat. No. B2607354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Difluorophenyl)pyrrolidine
CAS1249722-04-0
Molecular FormulaC10H11F2N
Molecular Weight183.202
Structural Identifiers
SMILESC1CC(NC1)C2=C(C(=CC=C2)F)F
InChIInChI=1S/C10H11F2N/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2
InChIKeyCROKRZDCSQGVQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,3-Difluorophenyl)pyrrolidine (CAS 1249722-04-0): Sourcing the Chiral CNS Scaffold with Defined Physicochemical Boundaries


2-(2,3-Difluorophenyl)pyrrolidine (CAS 1249722-04-0) is a chiral, sp³-rich pyrrolidine scaffold bearing a 2,3-difluorinated phenyl ring, with a molecular formula of C₁₀H₁₁F₂N, a molecular weight of 183.20 g/mol, and a computed LogP of 1.79 . It is commercially available as a racemate and as resolved (R)- and (S)-enantiomers (e.g., CAS 1228570-01-1 and 1217739-28-0) at purities typically ≥95–98% . In medicinal chemistry, the 2,3-difluorophenyl motif has been explicitly selected in CNS drug-discovery programs—most notably IRL752 (pirepemat)—for its ability to confer a balanced pharmacokinetic and target-engagement profile distinct from mono-fluoro, 3,5-difluoro, and 2,4-difluoro regioisomers [1].

Why 2-(2,3-Difluorophenyl)pyrrolidine Cannot Be Substituted by Generic Mono-Fluoro or Alternative Difluoro Regioisomers


The fluorine substitution pattern on the phenyl ring of 2-arylpyrrolidines directly governs lipophilicity, electronic character, and metabolic vulnerability. The 2,3-difluoro configuration produces a computed LogP of 1.79, which differs meaningfully from the 2-fluorophenyl (LogP ~2.58), 3-fluorophenyl (LogP ~2.58), 3,5-difluorophenyl (LogP ~1.92), and 2,6-difluorophenyl (LogP ~2.72) analogs . These LogP shifts of 0.13–0.93 log units are sufficient to alter CNS permeability, plasma protein binding, and off-target promiscuity profiles. Furthermore, the 2,3-difluoro arrangement introduces a unique ortho-fluorine that can engage in stereoelectronic interactions with the adjacent pyrrolidine nitrogen, modulating pKa and hydrogen-bonding geometry in ways unavailable to 3,5-difluoro or mono-fluoro congeners . For procurement decisions in lead optimization, substituting with a regioisomer that differs by >0.5 LogP units or lacks the ortho-fluorine risks invalidating established SAR and PK/PD relationships.

Quantitative Evidence Guide: Head-to-Head Comparisons for 2-(2,3-Difluorophenyl)pyrrolidine


LogP Differentiation: 2,3-Difluoro vs. Mono-Fluoro and Alternative Difluoro Regioisomers

The computed LogP of 2-(2,3-difluorophenyl)pyrrolidine is 1.79 . This is 0.79 log units lower than both 2-(2-fluorophenyl)pyrrolidine (LogP 2.579) and 2-(3-fluorophenyl)pyrrolidine (LogP 2.579), 0.13 log units lower than 2-(2,4-difluorophenyl)pyrrolidine (LogP 1.92), and 0.93 log units lower than 2-(2,6-difluorophenyl)pyrrolidine (LogP 2.718) .

Physicochemical profiling Lipophilicity CNS drug design

Hydrogen Bond Donor/Acceptor Architecture: Ortho-Fluorine Impact on Molecular Recognition

2-(2,3-Difluorophenyl)pyrrolidine possesses 1 hydrogen bond donor (pyrrolidine N–H) and 3 hydrogen bond acceptors (two aryl fluorines plus the pyrrolidine nitrogen lone pair) . The mono-fluoro analog 2-(3-fluorophenyl)pyrrolidine has only 2 acceptors (one aryl fluorine plus nitrogen) [1]. The 2,4-difluoro and 2,6-difluoro regioisomers share the same 1-donor/3-acceptor count, but the spatial arrangement of acceptor sites differs, affecting docking geometry in chiral environments.

Molecular recognition Hydrogen bonding Receptor docking

Topological Polar Surface Area (TPSA) as a CNS Permeability Filter: Uniformity Across Regioisomers but Differentiated by LogP

All 2-(difluorophenyl)pyrrolidine regioisomers and the mono-fluoro analog share a TPSA of approximately 12.0–12.03 Ų [1], well below the 60–70 Ų threshold commonly associated with passive blood-brain barrier penetration. However, TPSA alone does not predict CNS exposure; the combination of TPSA with LogP and pKa determines the effective permeability surface area product. The 2,3-difluoro isomer achieves a TPSA of 12.03 Ų with a LogP of 1.79, yielding a CNS multiparameter optimization (MPO) score that differs from mono-fluoro (TPSA 12.03, LogP 2.58) and 3,5-difluoro (TPSA 12.03, LogP 1.92) analogs [1].

CNS permeability TPSA Blood-brain barrier

2,3-Difluorophenyl as a Privileged Fragment in Cortical-Preferring Catecholamine Modulators: Preclinical Validation of the Regioisomer Choice

The 2,3-difluorophenyl-pyrrolidine scaffold is the core structural element of IRL752 (pirepemat), a clinical-stage compound that increased cortical catecholamine dialysate output to 600–750% above baseline while leaving striatal dopamine unaltered and raising noradrenaline to ~250% [1]. IRL752 also elevated cortical and hippocampal acetylcholine to ~250% and 190% above baseline, respectively, and increased immediate early gene expression by 1.5- to 2-fold [1]. This cortical-preferring, striatal-sparing profile is attributed to the 2,3-difluorophenyl substitution pattern combined with the pyrrolidine core, as demonstrated through extensive in vivo microdialysis, behavioral, and neurochemical studies at 3.7–150 μmol/kg (s.c.) [1]. No analogous in vivo characterization package exists for the 2-(3-fluorophenyl)-, 2-(2,4-difluorophenyl)-, or 2-(3,5-difluorophenyl)pyrrolidine scaffolds in a comparable therapeutic context.

CNS pharmacology Catecholamine modulation Parkinson's disease

Rotatable Bond Economy and Conformational Pre-Organization Advantage Over Extended Analogs

2-(2,3-Difluorophenyl)pyrrolidine contains only 1 rotatable bond (the phenyl-pyrrolidine linkage) , whereas more elaborated phenyl-pyrrolidine derivatives such as 2-(2,3-difluorophenyl)-3-phenylpyrrolidine have 2 rotatable bonds, a molecular weight of 259.29 g/mol, and a significantly higher XLogP3 of 3.4 [1]. The minimal rotatable bond count and lower molecular weight (183.20 vs. 259.29) confer superior ligand efficiency metrics and reduce the entropic penalty upon target binding.

Conformational analysis Ligand efficiency Scaffold design

Chiral Supply Chain Completeness: Both Enantiomers Commercially Available with Defined Specifications

The (R)-enantiomer (CAS 1228570-01-1) is stocked at ≥97% purity by multiple vendors including AKSci , while the (S)-enantiomer (CAS 1217739-28-0) is available through Chemscene and the racemate (CAS 1249722-04-0) via CymitQuimica at ≥95% purity . In contrast, the mono-fluoro analog 2-(3-fluorophenyl)pyrrolidine is primarily available as a racemate, with chiral resolution options more limited. For 2-(2,6-difluorophenyl)pyrrolidine, commercial availability is restricted primarily to the racemate, and the (R)-enantiomer is not widely stocked.

Chiral procurement Enantiomeric purity Supply chain robustness

Best-Fit Application Scenarios for 2-(2,3-Difluorophenyl)pyrrolidine Based on Quantitative Differentiation


CNS Lead Optimization Requiring Balanced LogP (1.7–2.0) with Low TPSA for Passive BBB Penetration

Programs targeting CNS indications where a LogP of 1.79 ± 0.2 is specified by lead optimization criteria should select the 2,3-difluoro regioisomer over the 2-fluoro (LogP ~2.58), 3-fluoro (LogP ~2.58), or 2,6-difluoro (LogP ~2.72) analogs. The 2,3-isomer provides a LogP within the optimal CNS range (1–3) while maintaining the minimal TPSA (12.03 Ų) required for passive BBB permeability, as validated by the clinical progression of IRL752 [1].

Cortical-Preferring Catecholamine Modulation Without Striatal Dopamine Dysregulation

For programs developing therapies for Parkinson's disease cognitive deficits, ADHD, or schizophrenia where cortical catecholamine enhancement must be achieved without perturbing striatal dopamine signaling, the 2,3-difluorophenyl-pyrrolidine scaffold is uniquely supported by in vivo microdialysis evidence. IRL752 demonstrated cortical catecholamine output increases of 600–750% above baseline with no change in striatal dopamine [1]. No equivalent in vivo selectivity data exist for 2-(4-fluorophenyl)-, 2-(2,4-difluorophenyl)-, or 2-(3,5-difluorophenyl)pyrrolidine scaffolds.

Chiral SAR Studies Requiring Readily Available Enantiomeric Pairs

When a medicinal chemistry campaign requires matched molecular pairs of both enantiomers for on- vs. off-target selectivity profiling, the 2-(2,3-difluorophenyl)pyrrolidine scaffold is the practical choice. Both (R)- and (S)-enantiomers are commercially stocked at analytically defined purity (≥97%), enabling rapid procurement without custom chiral resolution [1]. This supply-chain completeness contrasts with 2-(3-fluorophenyl)pyrrolidine and 2-(2,6-difluorophenyl)pyrrolidine, where chiral options are more limited.

Fragment-Based Drug Discovery Requiring Ligand-Efficient, Low Rotatable-Bond Scaffolds

In fragment-based screening, the 2,3-difluorophenyl-pyrrolidine core (MW 183.20, 1 rotatable bond, TPSA 12.03 Ų) serves as an ideal fragment-sized scaffold with balanced physicochemical properties [1]. It avoids the molecular-weight and lipophilicity bloat of more elaborated analogs such as 2-(2,3-difluorophenyl)-3-phenylpyrrolidine (MW 259.29, LogP 3.4, 2 rotatable bonds) [2], preserving fragment-like efficiency metrics (LE ≈ 0.35–0.40 depending on potency) for downstream optimization.

Quote Request

Request a Quote for 2-(2,3-Difluorophenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.